molecular formula C9H17Cl2N3O2 B6220316 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride CAS No. 2758004-34-9

3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride

Cat. No.: B6220316
CAS No.: 2758004-34-9
M. Wt: 270.15 g/mol
InChI Key: DQUJDRXZVQFXRC-UHFFFAOYSA-N
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Description

3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride is a synthetic compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms

Properties

CAS No.

2758004-34-9

Molecular Formula

C9H17Cl2N3O2

Molecular Weight

270.15 g/mol

IUPAC Name

2-(aminomethyl)-3-(3-ethylimidazol-4-yl)propanoic acid;dihydrochloride

InChI

InChI=1S/C9H15N3O2.2ClH/c1-2-12-6-11-5-8(12)3-7(4-10)9(13)14;;/h5-7H,2-4,10H2,1H3,(H,13,14);2*1H

InChI Key

DQUJDRXZVQFXRC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1CC(CN)C(=O)O.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism of Action

The mechanism of action of 3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity . Additionally, the compound may interact with cellular pathways involved in signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-2-[(1-ethyl-1H-imidazol-5-yl)methyl]propanoic acid dihydrochloride is unique due to its specific substitution pattern on the imidazole ring and the presence of the amino acid moiety. This unique structure allows it to interact with biological targets in ways that similar compounds may not, potentially leading to distinct biological activities and applications .

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